molecular formula C13H16ClN3O2S B14150494 N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide CAS No. 60729-99-9

N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14150494
CAS No.: 60729-99-9
M. Wt: 313.80 g/mol
InChI Key: CCUOPIKDIRKBAI-UHFFFAOYSA-N
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Description

N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by sulfonation. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process . The reaction is usually carried out under mild conditions, making it efficient and scalable for industrial production.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by functional group modifications. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrazole compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonamide
  • 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole
  • 3,5-substituted pyrazole derivatives

Uniqueness

N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the sulfonamide moiety enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

60729-99-9

Molecular Formula

C13H16ClN3O2S

Molecular Weight

313.80 g/mol

IUPAC Name

N-butyl-5-chloro-1-phenylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H16ClN3O2S/c1-2-3-9-16-20(18,19)12-10-15-17(13(12)14)11-7-5-4-6-8-11/h4-8,10,16H,2-3,9H2,1H3

InChI Key

CCUOPIKDIRKBAI-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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